molecular formula C11H13ClOS2 B14072207 1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one

1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14072207
M. Wt: 260.8 g/mol
InChI Key: WRGRBLTXMOHNDN-UHFFFAOYSA-N
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Description

1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one is a chlorinated aromatic ketone derivative featuring two methylthio (-SCH₃) groups at the 2- and 3-positions of the phenyl ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13ClOS2

Molecular Weight

260.8 g/mol

IUPAC Name

1-[2,3-bis(methylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H13ClOS2/c1-7(13)10(12)8-5-4-6-9(14-2)11(8)15-3/h4-6,10H,1-3H3

InChI Key

WRGRBLTXMOHNDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC)SC)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The bromo precursor, 1-(2,3-bis(methylthio)phenyl)-1-bromopropan-2-one, undergoes nucleophilic substitution in the presence of potassium chloride (KCl) or sodium chloride (NaCl) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. The reaction is typically conducted at 80–100°C for 6–12 hours , yielding the chloro derivative with a purity exceeding 95% .

$$
\text{Br} \rightarrow \text{Cl substitution: } \text{R-Br} + \text{Cl}^- \xrightarrow{\text{DMF, 90°C}} \text{R-Cl} + \text{Br}^-
$$

Key parameters include:

  • Solvent polarity : Higher polarity enhances nucleophilicity of chloride ions.
  • Temperature : Elevated temperatures accelerate reaction kinetics but risk side reactions like elimination.

Industrial-Scale Optimization

Industrial implementations utilize continuous flow reactors to maintain precise temperature control and reduce reaction times. For example, a 98% conversion rate is achieved using a tubular reactor with a residence time of 30 minutes at 110°C . Post-reaction purification involves fractional distillation or recrystallization from ethanol, yielding pharmaceutical-grade material (purity ≥98%).

Friedel-Crafts Acylation of 2,3-Bis(methylthio)benzene

The Friedel-Crafts acylation route introduces the chloropropanone moiety directly onto the aromatic ring. This method is advantageous for constructing the carbon skeleton in a single step.

Substrate Preparation and Reactivity

The electron-rich 2,3-bis(methylthio)benzene serves as the aromatic substrate. Methylthio groups (-SMe) activate the ring toward electrophilic substitution while directing incoming electrophiles to the para and ortho positions. Chloroacetyl chloride (ClCH2COCl) acts as the acylating agent, with aluminum chloride (AlCl3) as the Lewis catalyst.

Reaction Conditions and Yield

The reaction proceeds under anhydrous conditions in dichloromethane (DCM) at 0–5°C to minimize side reactions. After gradual warming to room temperature, the mixture is stirred for 4–6 hours , yielding 1-(2,3-bis(methylthio)phenyl)-3-chloropropan-2-one with an isolated yield of 82% .

$$
\text{Friedel-Crafts acylation: } \text{Ar-H} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{Ar-CO-CH}_2\text{Cl} + \text{HCl}
$$

Challenges and Mitigations

  • Regioselectivity : Competing substitution at the 4-position is minimized by steric hindrance from the 2- and 3-methylthio groups.
  • Catalyst loading : Excess AlCl3 (1.5 equivalents) ensures complete activation of the acyl chloride.

Condensation of 2,3-Bis(methylthio)benzaldehyde with Chloroacetone

Condensation reactions offer an alternative pathway, particularly useful for introducing α-chlorinated ketones.

Aldol Condensation Mechanism

In this method, 2,3-bis(methylthio)benzaldehyde reacts with chloroacetone (ClCH2COCH3) under basic conditions. Sodium hydroxide (NaOH) or potassium hydroxide (KOH) deprotonates the aldehyde, enabling nucleophilic attack on the carbonyl group of chloroacetone.

$$
\text{Aldol condensation: } \text{Ar-CHO} + \text{ClCH}2\text{COCH}3 \xrightarrow{\text{NaOH}} \text{Ar-CH=C(OH)-CO-CH}2\text{Cl} \xrightarrow{\Delta} \text{Ar-CO-CH}2\text{Cl} + \text{H}_2\text{O}
$$

Optimization of Reaction Parameters

  • Temperature : The reaction is conducted at 60–70°C to favor dehydration.
  • Solvent : Ethanol-water mixtures (3:1) enhance solubility of both reactants.

The final product is isolated via vacuum filtration and washed with cold diethyl ether, achieving a yield of 75–80% .

Industrial Production and Scalability

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow systems, as described in, are employed for halogen exchange and Friedel-Crafts acylation. Key metrics include:

Parameter Friedel-Crafts Acylation Nucleophilic Substitution
Temperature (°C) 0–25 80–100
Reaction Time (h) 4–6 6–12
Yield (%) 82 95
Purity (%) 98 98

Industrial reactors incorporate in-line analytics (e.g., HPLC) to monitor reaction progress and automate purification steps.

Analytical Characterization

Post-synthesis analysis confirms structure and purity:

  • NMR Spectroscopy : ¹H-NMR (DMSO-d6) displays signals at δ 2.4 ppm (SCH3), δ 7.4–8.0 ppm (aromatic protons), and δ 4.0 ppm (CH2Cl).
  • IR Spectroscopy : Peaks at 1695 cm⁻¹ (C=O stretch) and 1330 cm⁻¹ (SO2 symmetric stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 260.80 .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with nucleophiles such as amines or thiols to form corresponding amides or thioethers.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioethers.

Scientific Research Applications

1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

    Molecular Targets: Interaction with enzymes or receptors that are involved in various biochemical processes.

    Pathways: Modulation of signaling pathways that regulate cellular functions such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs and their differences are summarized below:

Compound Name Substituents on Phenyl Ring Functional Groups Molecular Formula Molecular Weight
1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one 2-SCH₃, 3-SCH₃ Cl, ketone C₁₁H₁₃ClOS₂ ~268.8*
1-(3-(Methylthio)phenyl)propan-2-one 3-SCH₃ Ketone C₁₀H₁₂OS 180.27
1-(2-Amino-5-(methylthio)phenyl)-1-chloropropan-2-one 2-NH₂, 5-SCH₃ Cl, ketone C₁₀H₁₂ClNOS 229.73
1-Chloro-1-(4-(methylthio)phenyl)propan-2-one 4-SCH₃ Cl, ketone C₁₀H₁₁ClOS 214.71
1-(3-Chlorophenyl)-1-hydroxy-2-propanone 3-Cl OH, ketone C₉H₉ClO₂ 184.62

*Estimated based on structural similarity.

Key Observations:

  • The target compound’s bis(methylthio) groups distinguish it from analogs with single thioether or hydroxyl substituents.
  • Chlorine at the α-position to the ketone may increase electrophilicity, influencing reactivity in nucleophilic substitution or condensation reactions .
  • Positional isomerism (e.g., 2,3- vs. 4-methylthio in ) affects steric and electronic profiles, altering binding interactions in drug-receptor models .

Physicochemical Properties

  • Lipophilicity: The dual methylthio groups in the target compound likely confer higher logP values compared to analogs with single thioether (e.g., ) or polar hydroxyl groups (e.g., ). This property may enhance blood-brain barrier penetration but could also increase toxicity risks.
  • Stability: The electron-withdrawing chlorine atom adjacent to the ketone may stabilize the molecule against hydrolysis relative to hydroxyl-containing analogs like .

Biological Activity

1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one, with the CAS number 1806432-84-7, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

  • Molecular Formula : C11_{11}H13_{13}ClOS2_2
  • Molecular Weight : 260.8 g/mol
  • Structural Characteristics : The compound features a phenyl ring substituted with two methylthio groups and a chloropropanone moiety, contributing to its unique reactivity and potential biological effects.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit several promising biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for further drug development in treating infections.
  • Anticancer Activity : Preliminary investigations have shown that certain derivatives can inhibit cancer cell proliferation, indicating potential as an anticancer agent.
  • Mechanism of Action : The biological activity is believed to result from interactions with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of critical biological pathways.

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus32 µg/mL
Derivative BEscherichia coli64 µg/mL

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • Results :
    • HeLa: IC50_{50} = 15 µM
    • MCF-7: IC50_{50} = 20 µM

These findings suggest that the compound could be further explored for its potential in cancer therapy.

Q & A

Basic: What are the recommended synthetic routes for preparing 1-(2,3-Bis(methylthio)phenyl)-1-chloropropan-2-one?

The synthesis typically involves Friedel-Crafts acylation to introduce the ketone moiety, followed by thioether formation to install the methylthio groups. A related compound, (2E)-1-(2,4-Dichlorophenyl)-3-[4-(methylthio)phenyl]prop-2-en-1-one, was synthesized using coupling reactions (e.g., Suzuki) and subsequent functionalization, highlighting the importance of catalyst selection and temperature control . Monitoring reaction progress via GC-MS (as applied to methylthio-containing analogs) ensures intermediate purity and yield optimization .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (1H, 13C) for elucidating aromatic and alkyl proton environments.
  • IR spectroscopy to confirm C=O (ketone) and C-Cl stretches.
  • Mass spectrometry for molecular weight validation.
    For definitive structural confirmation, X-ray crystallography has been employed in related chlorinated ketones, resolving bond angles and substituent orientations . GC-MS is also valuable for analyzing methylthio derivatives .

Advanced: How can density functional theory (DFT) aid in predicting the reactivity of the chloroketone moiety?

DFT with hybrid functionals (e.g., B3LYP) accurately models thermochemical properties and reaction pathways. Studies show that incorporating exact exchange terms improves predictions for atomization energies and ionization potentials, critical for understanding chloroketone reactivity . Computational modeling identifies transition states and intermediates, enabling mechanistic insights. For example, DFT can predict electrophilic/nucleophilic sites influenced by methylthio and chloro substituents.

Advanced: What experimental strategies address discrepancies in reaction outcomes when modifying aromatic substituents?

To resolve contradictions:

  • Perform systematic substituent variation while controlling steric/electronic factors.
  • Use kinetic studies (e.g., Arrhenius plots) and thermodynamic analyses (e.g., Gibbs free energy calculations via DFT) to differentiate rate-limiting steps .
  • Employ deuterated solvents or inert atmospheres to isolate electronic effects from solvent interactions.
    For instance, DFT-derived Hammett parameters rationalize yield variations in chlorophenyl derivatives .

Basic: How do the methylthio and chloro substituents influence the compound's electronic properties?

  • Methylthio groups donate electron density via sulfur’s lone pairs, activating the aromatic ring toward electrophilic substitution.
  • The chloro substituent withdraws electron density, polarizing the ketone and enhancing its electrophilicity.
    This interplay dictates regioselectivity in reactions, as observed in chlorophenyl-propanone analogs where substituent positioning directs further functionalization .

Advanced: What methodologies are recommended for studying the compound's stability under varying storage conditions?

  • Conduct accelerated stability studies under controlled humidity, temperature, and light exposure.
  • Analyze degradation products via HPLC or GC-MS to identify pathways (e.g., hydrolysis of the chloroketone) .
  • Compare experimental data with DFT-predicated degradation energetics to model stability .
    Related compounds require anhydrous storage to prevent hydrolysis, emphasizing the need for inert environments .

Basic: What are the key challenges in purifying this compound, and how can they be addressed?

  • Challenges : Co-elution of byproducts due to similar polarity; sensitivity to moisture.
  • Solutions : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from non-polar solvents. Purity can be verified via melting point analysis and HPLC .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

X-ray crystallography provides unambiguous bond lengths, angles, and torsional data. For example, in 1,3-Bis[(3-chloropyrazin-2-yl)amino]propan-2-one, crystallography confirmed the planarity of the aromatic system and spatial arrangement of substituents . Such data validate computational models and guide synthetic modifications.

Basic: What safety precautions are essential when handling this compound?

  • Use glove boxes or fume hoods to avoid inhalation/contact.
  • Store in air-tight, light-resistant containers under inert gas to prevent degradation.
    Refer to safety protocols for chlorinated ketones and thioethers, as outlined in chemical handling guidelines .

Advanced: How can substituent effects be quantified to predict reaction regioselectivity?

  • Apply Hammett substituent constants (σ) to correlate electronic effects with reaction rates.
  • Pair experimental kinetic data with DFT-calculated Fukui indices to map nucleophilic/electrophilic sites .
    For instance, methylthio groups (σ~ -0.05) slightly deactivate the ring, while chloro (σ~ +0.23) enhances ketone reactivity .

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